

MPO-IN-28: A Versatile Synthetic Intermediate in Drug Discovery

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

MPO-IN-28, primarily recognized as a potent, irreversible inhibitor of Myeloperoxidase (MPO) with an IC50 of 44 nM, has emerged as a valuable synthetic intermediate in the field of drug discovery.[1][2][3] Beyond its well-documented role as an MPO inhibitor, MPO-IN-28 has been utilized as a key building block in the synthesis of novel therapeutic agents, most notably a series of Gram-positive bacterial DNA polymerase III inhibitors.[4] This document provides detailed application notes and protocols for the use of MPO-IN-28 as a synthetic intermediate, along with an overview of the biological context of its derivatives.

MPO-IN-28 is also known to exhibit other biological activities, including antagonism of the adenosine A2B receptor (Ki = $2.15~\mu$ M) and agonism of the neuropeptide Y-like receptor 7 (NPYLR7).[4] Its chemical structure, N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine, offers multiple reactive sites that can be strategically employed in the construction of more complex molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **MPO-IN-28** is provided in the table below. This data is essential for planning synthetic transformations and ensuring proper handling and storage.



Property	Value	Reference
Molecular Formula	C11H13N5O	[1][2][4]
Molecular Weight	231.25 g/mol	[1][3]
CAS Number	37836-90-1	[1][2][4]
Appearance	Solid	[4]
Purity	≥98% (HPLC)	[2][4]
Solubility	DMSO: ~22.73-46 mg/mL	[1][2][3]
Water: Insoluble	[3]	_
Ethanol: Insoluble	[3]	
Storage	Powder: -20°C for up to 3 years	[1][3]
In solvent: -80°C for up to 1 year	[1][3]	

Application as a Synthetic Intermediate: Synthesis of Quinazolin-2-ylamino-quinazolin-4-ols

MPO-IN-28 serves as a crucial precursor for the synthesis of quinazolin-2-ylamino-quinazolin-4-ols, a novel class of non-nucleoside inhibitors of bacterial DNA polymerase III. These compounds have demonstrated potent antibacterial activity against major Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

The general synthetic strategy involves the reaction of a carbamate derivative of **MPO-IN-28** with an appropriately substituted isatoic anhydride. This convergent approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Synthesis of N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine (MPO-IN-28)



The synthesis of **MPO-IN-28** can be achieved through a multi-step process starting from substituted anilines. A representative synthetic route is outlined below.

Step 1: Synthesis of 2-chloro-7-methoxy-4-methylquinazoline

A mixture of 1-(2-amino-4-methoxyphenyl)ethanone and an appropriate cyclizing agent (e.g., chloroacetonitrile in the presence of HCl gas) is heated to form the 2-chloromethyl-quinazoline intermediate. Subsequent manipulation of the chloromethyl group can yield the desired 2-chloro-7-methoxy-4-methylquinazoline.

Step 2: Guanidinylation of 2-chloro-7-methoxy-4-methylquinazoline

The 2-chloroquinazoline intermediate is reacted with guanidine hydrochloride in a suitable solvent, such as isopropanol or DMF, often in the presence of a base, to yield **MPO-IN-28**.

Detailed Protocol (Exemplary):

- To a solution of 2-chloro-7-methoxy-4-methylquinazoline (1.0 eq) in anhydrous isopropanol, add guanidine hydrochloride (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.5 eq).
- Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure MPO-IN-28.
- Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Quinazolin-2-ylamino-quinazolin-4-ols from an MPO-IN-28 Derivative

This protocol describes the synthesis of the final DNA polymerase III inhibitors from a carbamate-protected **MPO-IN-28** intermediate.

Step 1: Preparation of the Carbamate Intermediate



The guanidine group of **MPO-IN-28** can be reacted with an activating agent like triphosgene in a solvent such as tetrahydrofuran (THF) to form a reactive carbamate intermediate.

Step 2: Condensation with Isatoic Anhydride

The carbamate intermediate is then reacted with a substituted isatoic anhydride in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base such as DIEA at elevated temperatures.

Detailed Protocol (General):

- To a solution of **MPO-IN-28** (1.0 eq) in anhydrous THF, add triphosgene (0.4 eq) at room temperature and stir until the formation of the carbamate intermediate is complete (monitor by TLC).
- In a separate flask, dissolve the appropriately substituted isatoic anhydride (1.1 eq) and DIEA (2.0 eq) in DMF.
- Add the solution of the carbamate intermediate to the isatoic anhydride solution.
- Heat the reaction mixture to 100°C and stir for several hours until the reaction is complete.
- Cool the reaction to room temperature, and pour into water to precipitate the product.
- Collect the solid by filtration, wash with water, and dry under vacuum.
- Purify the crude product by recrystallization or column chromatography to yield the desired quinazolin-2-ylamino-quinazolin-4-ol.
- Confirm the structure and purity of the final compound using analytical techniques such as NMR, MS, and HPLC.

Biological Activity of MPO-IN-28 Derivatives

The quinazolin-2-ylamino-quinazolin-4-ols synthesized using **MPO-IN-28** as an intermediate are potent inhibitors of bacterial DNA polymerase III, an essential enzyme for bacterial replication. This inhibition leads to bacterial cell death.

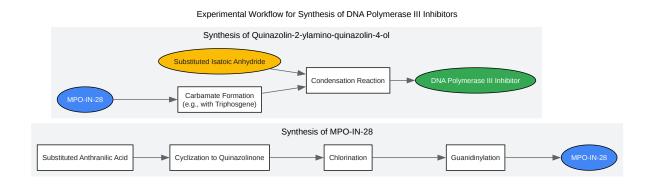


Mechanism of Action and Signaling Pathway

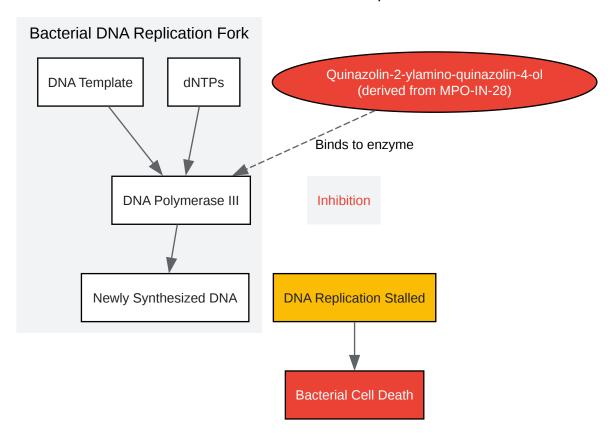
Bacterial DNA polymerase III is a multi-subunit enzyme responsible for the majority of DNA synthesis during replication in prokaryotes. The inhibition of this enzyme stalls the replication fork, leading to the cessation of DNA synthesis and ultimately, cell death. The quinazolin-2-ylamino-quinazolin-4-ols act as non-nucleoside inhibitors, meaning they do not compete with the natural deoxynucleoside triphosphate (dNTP) substrates. Instead, they are competitive with the DNA template, suggesting they bind to a site on the enzyme that affects its interaction with the DNA.

Visualizations





Inhibition of Bacterial DNA Replication



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